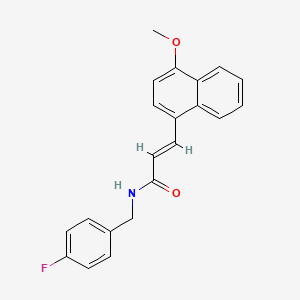

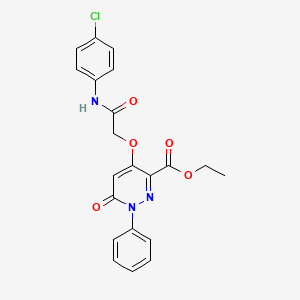

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate, also known as Meclofenoxate, is a nootropic drug that has been used to improve cognitive function and memory. It was first synthesized in the 1970s and has since been extensively studied for its potential therapeutic applications.

科学的研究の応用

Atmospheric Reactivity and SOA Formation

The atmospheric reactivity of methoxyphenols, similar in structure to the compound , has been studied to understand their role in secondary organic aerosol (SOA) formation. Methoxyphenols are produced from the pyrolysis of wood lignin and react with hydroxyl radicals to form nitroguaiacol isomers as main oxidation products in both gas and aerosol phases. This research highlights the significance of such compounds in tracing biomass burning emissions and understanding their atmospheric implications (Lauraguais et al., 2014).

Novel Synthesis Pathways

Research into the synthesis of related compounds, such as "10-methoxy-4, 8-dinitro-6H-benzo[2,3-c]chromen-6-one," showcases the potential applications of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate in facilitating novel synthetic routes for the production of compounds with diverse biological activities. These synthesis pathways open avenues for creating derivatives with potential antibacterial activities (Havaldar et al., 2004).

Biological Activities and Applications

The investigation of imino-4-methoxyphenol thiazole derived Schiff base ligands synthesized from related methoxyphenol compounds highlights their moderate antibacterial and antifungal activities. This research demonstrates the potential biomedical applications of this compound derivatives in developing new antimicrobial agents (Vinusha et al., 2015).

Antimicrobial Activity of Derivatives

Further studies on the antimicrobial activity of derivatives, like those synthesized from 4-hydroxy-chromen-2-one, provide evidence of the compound's utility in creating novel organic compounds with high levels of antibacterial effectiveness. This underscores the compound's relevance in pharmaceutical research and development for new antibacterial drugs (Behrami & Dobroshi, 2019).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-nitrobenzoate involves the reaction of 3-(3-methoxyphenoxy)-4-hydroxy-4H-chromen-7-yl 4-nitrobenzoate with a dehydrating agent to form the desired product.", "Starting Materials": [ "3-(3-methoxyphenoxy)-4-hydroxy-4H-chromen-7-yl 4-nitrobenzoate", "Dehydrating agent" ], "Reaction": [ "Add the dehydrating agent to a solution of 3-(3-methoxyphenoxy)-4-hydroxy-4H-chromen-7-yl 4-nitrobenzoate in a suitable solvent.", "Stir the reaction mixture at a suitable temperature for a suitable time.", "Isolate the product by filtration or other suitable means.", "Purify the product by recrystallization or other suitable means." ] } | |

CAS番号 |

637749-28-1 |

分子式 |

C23H15NO8 |

分子量 |

433.372 |

IUPAC名 |

[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] 4-nitrobenzoate |

InChI |

InChI=1S/C23H15NO8/c1-29-16-3-2-4-17(11-16)31-21-13-30-20-12-18(9-10-19(20)22(21)25)32-23(26)14-5-7-15(8-6-14)24(27)28/h2-13H,1H3 |

InChIキー |

AHPWRQBWKRXCQI-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2919520.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2919523.png)

![3,4-dimethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2919525.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2919527.png)

![2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919530.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2919531.png)

![N~6~-(3-fluorophenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2919535.png)